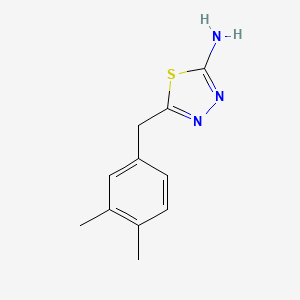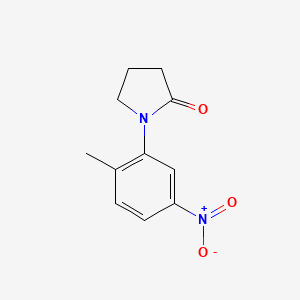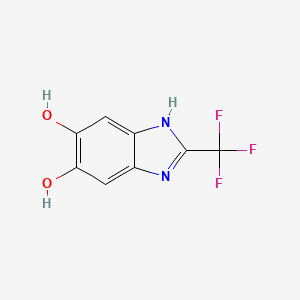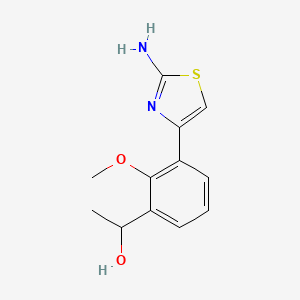
2-Isopropoxyethyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxyethyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C5H11Cl2O3P. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role in the preparation of other organophosphorus compounds and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl Phosphorodichloridate can be synthesized through the reaction of phosphoryl chloride with isopropoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
POCl3+C3H7OCH2CH2OH→C5H11Cl2O3P+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The reaction is monitored to control the release of hydrogen chloride gas, which is a byproduct. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxyethyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form corresponding alkyl phosphates.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to replace chlorine atoms.
Alcohols: React with the compound to form alkyl phosphates.
Water: Causes hydrolysis, leading to the formation of phosphoric acid derivatives.
Major Products Formed
Alkyl Phosphates: Formed through alcoholysis reactions.
Phosphoric Acid Derivatives: Result from hydrolysis.
Substituted Phosphorodichloridates: Formed through nucleophilic substitution with amines.
Applications De Recherche Scientifique
2-Isopropoxyethyl Phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of pesticides, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Isopropoxyethyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the substitution of chlorine atoms. This reactivity is due to the presence of the phosphorus atom, which is highly electrophilic. The compound can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Phosphorodichloridate: Similar in structure but with an ethyl group instead of an isopropoxy group.
Methyl Phosphorodichloridate: Contains a methyl group, making it less bulky compared to 2-Isopropoxyethyl Phosphorodichloridate.
Phenyl Phosphorodichloridate: Has a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
This compound is unique due to its isopropoxy group, which provides steric hindrance and influences its reactivity. This makes it suitable for specific applications where other phosphorodichloridates may not be as effective.
Propriétés
Formule moléculaire |
C5H11Cl2O3P |
|---|---|
Poids moléculaire |
221.02 g/mol |
Nom IUPAC |
2-(2-dichlorophosphoryloxyethoxy)propane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
BPJCTFHWEQDLFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


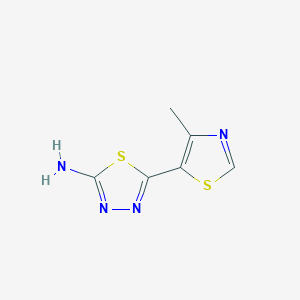

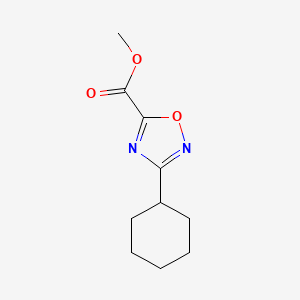
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
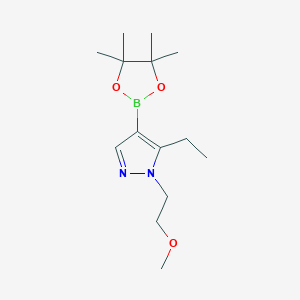

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
